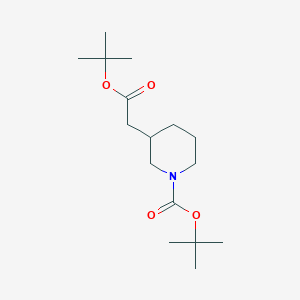![molecular formula C15H13F3N2O4 B1532286 2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate CAS No. 1221725-36-5](/img/structure/B1532286.png)
2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate
Descripción general
Descripción
2,2,2-Trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate, also known as TFPC, is an organic compound that has been studied for its various applications in scientific research. It is a member of the N-arylcarbamate family of compounds, and is a colorless and odorless solid. TFPC has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a ligand for various proteins. Additionally, TFPC has been studied for its potential use in drug design and delivery.
Aplicaciones Científicas De Investigación
Synthesis and Material Science
Preparation of Copper(II) Chloride Adducts
Trifluoromethyl groups, in combination with pyridine ligands, have been used to prepare copper(II) chloride adducts with potential applications in materials science and as anticancer drug candidates. The crystal structure and properties of these complexes have been determined, highlighting their potential in various scientific applications (Bonacorso et al., 2003).
Catalysis and Organic Synthesis
Formation of Hypervalent Complexes
Trifluorosilanes form hypervalent complexes with pyridine and 4-methoxypyridine through intermolecular silicon...nitrogen interactions. These findings could be pivotal for supramolecular chemistry, offering a method for creating new materials and catalysts (Nakash et al., 2005).
Pharmaceutical Research
Antimalarial Activity
Studies on trifluoromethyl-substituted pyridine analogues have led to the identification of compounds with significant antimalarial activity, showcasing the potential of fluorinated pyridines in pharmaceutical development (Chavchich et al., 2016).
Fluorinated Compounds in Organic Electronics
Cathode-Modifying Layers for Polymer Solar Cells
Novel alcohol-soluble conjugated polymers incorporating pyridine units have been developed as efficient cathode interfacial layers for solar cells, demonstrating the versatility of pyridine derivatives in enhancing electronic device performance (Chen et al., 2017).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4/c1-22-10-4-6-11(7-5-10)24-13-12(3-2-8-19-13)20-14(21)23-9-15(16,17)18/h2-8H,9H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXWXVXREIACDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC=N2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



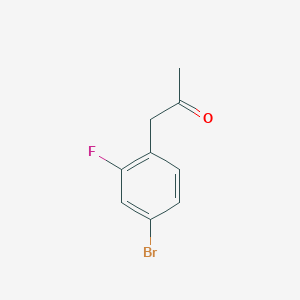
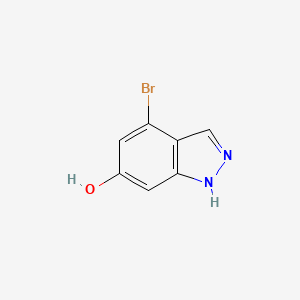
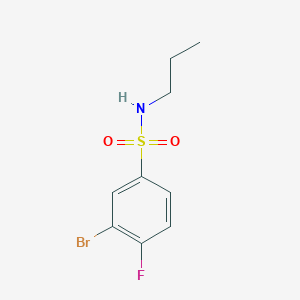
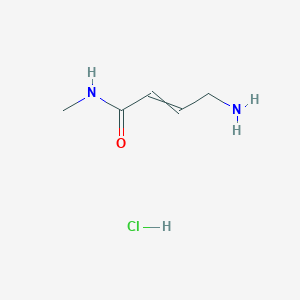
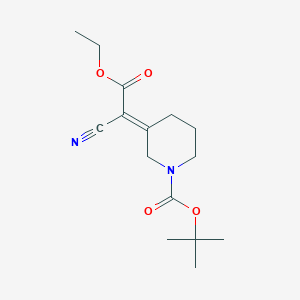
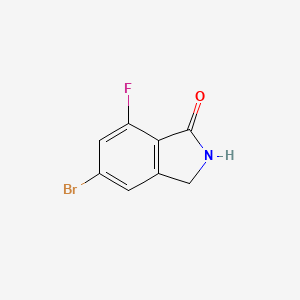
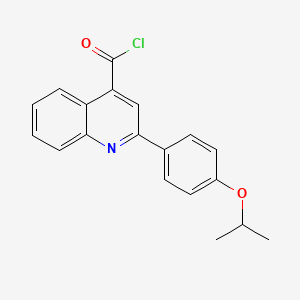
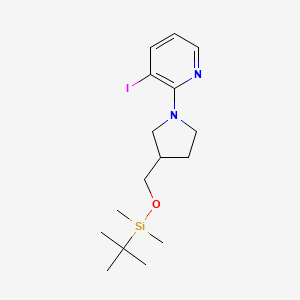
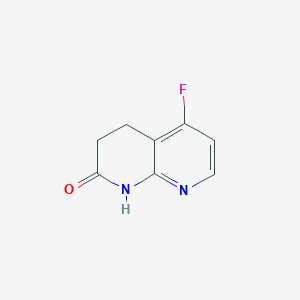
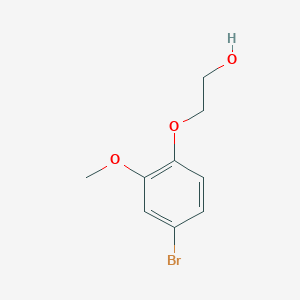
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1532223.png)
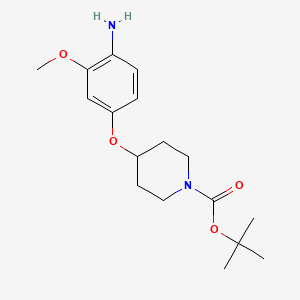
![4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1532225.png)
